molecular formula C10H14ClN3O B2379540 1-Piperazinyl(2-pyridinyl)methanone hydrochloride CAS No. 1071608-51-9

1-Piperazinyl(2-pyridinyl)methanone hydrochloride

Cat. No.: B2379540
CAS No.: 1071608-51-9
M. Wt: 227.69
InChI Key: YHPYXZWPFSCCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinyl(2-pyridinyl)methanone hydrochloride is a chemical compound with the molecular formula C10H14ClN3O. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring attached to a pyridine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

The synthesis of 1-Piperazinyl(2-pyridinyl)methanone hydrochloride typically involves the reaction of piperazine with 2-chloropyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Piperazinyl(2-pyridinyl)methanone hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Piperazinyl(2-pyridinyl)methanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding studies.

    Medicine: It serves as a precursor in the synthesis of drugs used to treat various medical conditions, including neurological disorders and infections.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Piperazinyl(2-pyridinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-Piperazinyl(2-pyridinyl)methanone hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

piperazin-1-yl(pyridin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.ClH/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13;/h1-4,11H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPYXZWPFSCCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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